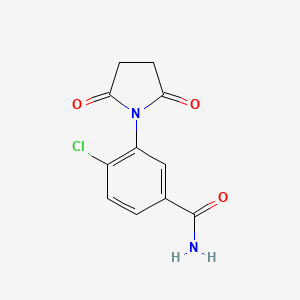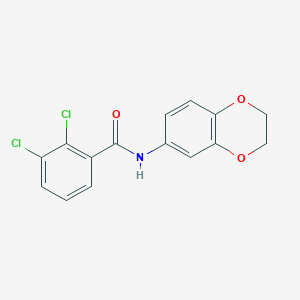
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone (NPPTSC) is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the family of thiosemicarbazones, which are known for their diverse biological activities. NPPTSC has been synthesized using various methods and has shown promising results in different research studies.
Mecanismo De Acción
The mechanism of action of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone is not yet fully understood. However, it has been reported to exert its biological activities through various pathways. For instance, 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone has been shown to inhibit the growth of bacteria by disrupting their cell membrane.
Biochemical and Physiological Effects:
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone has been reported to exhibit various biochemical and physiological effects. For instance, it has been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. The compound has also been reported to reduce the levels of reactive oxygen species, which are known to contribute to the development of various diseases. Additionally, 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown promising results in various research studies. However, there are also some limitations to its use. For instance, the synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone requires the use of hazardous reagents and conditions, which can pose a risk to researchers. Additionally, the compound has not been extensively studied for its toxicity and safety profile, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone. One potential area of research is the development of new synthetic methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone and its potential applications in the treatment of various diseases. The compound can also be studied for its potential use in drug delivery systems and as a diagnostic tool for certain diseases. Overall, the study of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone has the potential to lead to the development of new treatments and therapies for various diseases.
Métodos De Síntesis
The synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone has been reported using different methods, including the reaction between 3-nitrobenzaldehyde and 1-phenylthiosemicarbazide in the presence of pyrrole-2-carbaldehyde. Another method involves the reaction of pyrrole-2-carbaldehyde with 1-phenylthiosemicarbazide in the presence of 3-nitrobenzaldehyde. Both methods involve the use of different reagents and conditions, resulting in the formation of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone with varying yields.
Aplicaciones Científicas De Investigación
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone has been extensively studied for its potential applications in scientific research. It has been reported to exhibit a range of biological activities, including anti-cancer, anti-microbial, anti-inflammatory, and anti-viral properties. The compound has also shown potential as an anti-tuberculosis agent and has been studied for its ability to inhibit the growth of Mycobacterium tuberculosis. 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-[(E)-[1-(3-nitrophenyl)pyrrol-2-yl]methylideneamino]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c24-23(25)16-9-4-8-15(12-16)22-11-5-10-17(22)13-19-21-18(26)20-14-6-2-1-3-7-14/h1-13H,(H2,20,21,26)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWQAAAADPKHTB-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC=CN2C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=CN2C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethoxy-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5875292.png)


![4-(2-fluorophenyl)-2-[(2-thienylmethyl)thio]-6-(trifluoromethyl)nicotinonitrile](/img/structure/B5875314.png)
![5-(5-chloro-2-thienyl)-N-(2-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5875319.png)
![3-[(2,3-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5875324.png)
![methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate](/img/structure/B5875330.png)

![2-[(2-chlorobenzyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5875348.png)
![N-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5875356.png)
![2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5875361.png)
![N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide](/img/structure/B5875375.png)

![N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5875388.png)